Tris(2-methoxyethoxy)vinylsilane (CAS: 1067-53-4) is a bifunctional organosilane featuring a reactive vinyl group and three hydrolyzable 2-methoxyethoxy groups. This structure allows it to act as a molecular bridge, forming stable covalent bonds between inorganic substrates (like glass, minerals, and metals) and organic polymers. It is primarily used as a coupling agent, crosslinking agent, and adhesion promoter in moisture-cured systems such as sealants, adhesives, coatings, and for modifying polyolefins like polyethylene for wire and cable applications. The defining feature—the methoxyethoxy groups—differentiates its processing and performance characteristics from more common vinylsilanes.
Direct substitution of Tris(2-methoxyethoxy)vinylsilane with more common, lower-cost alternatives like Vinyltrimethoxysilane (VTMS) or Vinyltriethoxysilane (VTES) often leads to process failure and suboptimal material performance. The larger, more sterically hindered 2-methoxyethoxy groups hydrolyze at a significantly slower rate than the methoxy or ethoxy groups of VTMS and VTES, respectively. This difference in reactivity is critical; a direct swap can drastically shorten formulation pot life, alter curing profiles, and reduce the shelf stability of moisture-sensitive systems. Furthermore, the ethylene oxide-like character of the methoxyethoxy chains imparts different solubility and compatibility profiles, affecting filler dispersion and polymer matrix integration, which are not replicated by standard vinylsilanes.
The rate of hydrolysis is a critical parameter for process control in moisture-cured formulations. Alkoxysilanes with less sterically hindered groups, such as the methoxy group in Vinyltrimethoxysilane (VTMS), hydrolyze 6-10 times faster than their ethoxy counterparts (VTES). The significantly larger and more sterically demanding 2-methoxyethoxy group in Tris(2-methoxyethoxy)vinylsilane results in a substantially slower rate of hydrolysis compared to both VTMS and VTES. This reduced reactivity provides a wider processing window and enhanced storage stability for one-part, moisture-curable formulations, preventing premature gelation.
| Evidence Dimension | Relative Hydrolysis Rate |
| Target Compound Data | Substantially slower than VTMS and VTES |
| Comparator Or Baseline | Vinyltrimethoxysilane (VTMS) hydrolyzes ~6-10x faster than Vinyltriethoxysilane (VTES). |
| Quantified Difference | Not directly quantified in a single study, but inferred from established structure-activity relationships where steric bulk dramatically reduces hydrolysis rates. |
| Conditions | Aqueous solution, relevant to moisture-curing processes. |
This allows for the formulation of stable, one-component adhesives and sealants with a longer shelf-life and more controllable cure-on-demand characteristics, reducing manufacturing waste.
The 2-methoxyethoxy groups of this silane possess an ethylene oxide-like structure, which imparts greater polarity and hydrogen bonding capability compared to the simple methoxy or ethoxy groups of VTMS and VTES. This structural feature enhances its compatibility with a wider range of polar organic polymers and improves the dispersion of inorganic fillers within these matrices. This leads to improved mechanical properties, particularly after moisture exposure, in mineral-filled composites. In contrast, VTMS and VTES are more compatible with non-polar systems and can show poor dispersion or phase separation in more polar formulations.
| Evidence Dimension | Polymer/Filler Compatibility |
| Target Compound Data | Improved compatibility and dispersion in polar systems due to ether linkages. |
| Comparator Or Baseline | Vinyltrimethoxysilane (VTMS) and Vinyltriethoxysilane (VTES), which are less polar. |
| Quantified Difference | Qualitative improvement in mechanical and electrical properties of filled polymers. |
| Conditions | Mineral-filled polymer composites, such as those using aluminum hydroxide or silica. |
Improved compatibility translates to better processability (e.g., reduced melt viscosity), more uniform material properties, and enhanced long-term performance, especially in humid environments.
The oligo(ethylene oxide) structure of the methoxyethoxy side chains is highly effective at solvating lithium ions, a critical function for ion transport in solid polymer electrolytes (SPEs). When used as a crosslinking co-monomer, Tris(2-methoxyethoxy)vinylsilane can be incorporated into polymer backbones to create a mechanically stable, ionically conductive network. This approach is used to develop safer, all-solid-state lithium batteries. Standard vinylsilanes like VTMS or VTES lack these ion-solvating ether linkages and therefore cannot perform this function, making them unsuitable as precursors for this class of high-performance electrolytes.
| Evidence Dimension | Functionality in Solid Polymer Electrolytes |
| Target Compound Data | Provides ion-solvating ether groups essential for lithium ion conductivity. |
| Comparator Or Baseline | Vinyltrimethoxysilane (VTMS) and Vinyltriethoxysilane (VTES), which lack this functionality. |
| Quantified Difference | Enables the formation of solid electrolytes, whereas comparators do not. |
| Conditions | In-situ crosslinking for the formation of solid-state battery electrolytes. |
For researchers and manufacturers developing next-generation solid-state batteries, this compound is an enabling material, not merely an alternative, providing a direct route to creating crosslinked electrolytes with enhanced safety and electrochemical performance.
The controlled hydrolysis rate of Tris(2-methoxyethoxy)vinylsilane makes it the right choice for producing one-part, moisture-cured sealants and adhesives that require a long shelf life and a predictable, extended working time before curing begins. This process control is difficult to achieve with faster-hydrolyzing silanes like VTMS.
In the silane-crosslinking of polyethylene (the Sioplas process), the slower reactivity of this compound allows for more controlled grafting and moisture-curing, reducing the risk of premature crosslinking (scorch) during extrusion. This results in improved processing stability for manufacturing PEX pipes and cable insulation with enhanced thermal and mechanical properties.
This silane is a key precursor for creating mechanically robust, ionically conductive solid polymer electrolytes through in-situ polymerization and crosslinking. Its intrinsic ion-solvating capability is a non-negotiable feature for this application, a role that cannot be filled by standard vinylsilanes like VTMS or VTES.
Irritant;Health Hazard